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Compound of Interest

Compound Name:
[2-(4-Chlorophenyl)ethyl]

(cyano)amine

CAS No.: 1247372-60-6

Cat. No.: B2841927 Get Quote

Executive Summary
2-(4-Chlorophenyl)ethylamine (4-CPEA) is a halogenated derivative of

-phenethylamine (PEA). Unlike its

-methylated analog, the neurotoxin 4-Chloroamphetamine (4-CA), 4-CPEA functions primarily
as a highly specific substrate for Monoamine Oxidase B (MAO-B). Its biological activity is
defined by a rapid metabolic turnover that prevents the accumulation required for neurotoxicity,
unless metabolic pathways are artificially inhibited.

Key Classifications:

Primary Role: MAO-B Selective Substrate / Kinetic Probe.

Secondary Role: Trace Amine-Associated Receptor 1 (TAAR1) Agonist.[1][2]

Conditional Role: Serotonin Releasing Agent (active only under MAO inhibition).

Chemical Structure & Properties
4-CPEA is characterized by a chlorine substitution at the para position of the phenyl ring. This

halogenation significantly alters its lipophilicity and binding affinity for serotonin transporters

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2841927?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC9569940/
https://en.wikipedia.org/wiki/2C-C
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2841927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(SERT) compared to unsubstituted PEA, while retaining the flexible ethylamine side chain

required for MAO active site accommodation.

Property Data

IUPAC Name 2-(4-Chlorophenyl)ethan-1-amine

CAS Number 156-41-2

Molecular Formula

C

H

ClN

Molecular Weight 155.62 g/mol

Lipophilicity (LogP) ~2.1 (Higher than PEA due to Cl- substitution)

Key Structural Feature

Lacks

-methylation (renders it susceptible to MAO

degradation)

Structural Relationship Diagram
The following diagram illustrates the critical structural differences between 4-CPEA and related

bioactive amines.
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Figure 1: Structural Activity Relationship (SAR). The absence of the alpha-methyl group in 4-

CPEA is the safety switch that distinguishes it from the neurotoxic 4-CA.

Pharmacology & Mechanism of Action[3]
Monoamine Oxidase B (MAO-B) Selectivity
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4-CPEA is a "privileged" substrate for MAO-B. The para-chloro substituent enhances affinity for

the hydrophobic entrance cavity of human MAO-B compared to MAO-A.

Mechanism: 4-CPEA enters the MAO-B active site where it is oxidized to 4-

chlorophenylacetaldehyde, releasing hydrogen peroxide (H

O

) and ammonia (NH

).

Kinetics: It exhibits fast turnover rates (

) and low

values, making it an ideal probe for measuring MAO-B activity in tissue samples without
interference from MAO-A.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Like its parent compound PEA, 4-CPEA acts as an agonist at intracellular TAAR1 receptors.

Signaling: Activation of TAAR1 leads to G

-protein coupling, increasing cAMP levels.

Functional Outcome: In presynaptic neurons, TAAR1 activation modulates the activity of

monoamine transporters (DAT, SERT), typically triggering internalization or efflux.

Conditional Serotonergic Activity (The "MAOI Effect")
This is the most critical pharmacological nuance.

Normal State: 4-CPEA is metabolized so rapidly by MAO-B that it cannot reach significant

concentrations at the Serotonin Transporter (SERT).

Inhibited State: In the presence of an MAO inhibitor (e.g., Selegiline, Tranylcypromine), 4-

CPEA accumulates. The chlorine atom provides high affinity for SERT, allowing the molecule

to enter serotonergic terminals and displace serotonin (5-HT) into the synapse.
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Result:Serotonin Syndrome.[3] Studies in rodents show that 4-CPEA + MAOI induces classic

serotonergic behaviors (head weaving, hindlimb abduction).

Safety & Toxicology: The 4-CA Distinction
Researchers must distinguish 4-CPEA from 4-Chloroamphetamine (4-CA).

Feature
4-Chlorophenethylamine
(4-CPEA)

4-Chloroamphetamine (4-
CA)

Metabolism Rapidly degraded by MAO-B.
Resistant to MAO (due to

-methyl).

Accumulation Negligible (physiologically). High accumulation in neurons.

Neurotoxicity
None (under normal

conditions).

Severe (long-term 5-HT

depletion).

Risk Profile
Safe as a substrate; toxic only

with MAOIs.
Intrinsically neurotoxic.[4]

Warning: Do NOT administer 4-CPEA to subjects (animal or human) currently treated with MAO

inhibitors, as this bypasses the metabolic safety valve and mimics the toxicity of 4-CA.

Experimental Protocols
Protocol A: MAO-B Kinetic Assay using 4-CPEA
This protocol uses 4-CPEA to specifically quantify MAO-B activity in mitochondrial fractions.

Principle:

Activity is measured by coupling H

O

production to a fluorogenic probe (e.g., Amplex Red) via Horseradish Peroxidase (HRP).

Reagents:
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Buffer: 100 mM Potassium Phosphate, pH 7.4.

Substrate: 4-CPEA Hydrochloride (Stock 10 mM in water).

Inhibitor (Optional): Clorgyline (1

M) to block any residual MAO-A activity.

Detection Mix: Amplex Red (50

M) + HRP (1 U/mL).

Workflow:

Preparation: Thaw mitochondrial protein samples on ice.

Pre-incubation: Incubate 50

g protein with Clorgyline (1

M) for 15 mins at 37°C to silence MAO-A.

Reaction Start: Add 4-CPEA (Final conc: 10–100

M) and Detection Mix.

Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

Analysis: Calculate slope (

RFU/min) and convert to pmol H

O

/min/mg protein using a standard curve.

Metabolic Fate Diagram
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Figure 2: Metabolic Fate of 4-CPEA. The solid path represents the normal physiological

clearance. The dashed red path represents the toxicological route activated by MAO inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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